molecular formula C32H36ClNO8 B565395 Clomiphene-d5 Citrate CAS No. 1217200-17-3

Clomiphene-d5 Citrate

Cat. No.: B565395
CAS No.: 1217200-17-3
M. Wt: 603.12
InChI Key: PYTMYKVIJXPNBD-FKBJCHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clomiphene-d5 Citrate is a deuterium-labeled derivative of Enclomiphene Citrate, a potent and orally active estrogen receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clomiphene Citrate. The compound is known for its antiestrogenic properties and is often utilized in the treatment of female infertility due to anovulation, particularly in cases of polycystic ovary syndrome .

Scientific Research Applications

Clomiphene-d5 Citrate is extensively used in scientific research, including:

Mechanism of Action

Target of Action

Clomiphene-d5 Citrate, also known as Pergotime-d5, primarily targets the estrogen receptors located in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . These receptors play a crucial role in regulating the release of pituitary gonadotropins, which are essential for ovulation .

Mode of Action

This compound acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites, potentially delaying the replenishment of intracellular estrogen receptors . This competition initiates a series of endocrine events leading to an increase in the release of pituitary gonadotropins . This, in turn, triggers steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The primary biochemical pathways affected by this compound are tryptophan metabolism and steroid hormone biosynthesis . The compound adjusts various metabolites within these pathways, leading to changes in the secretion of serum hormones and follicular fluid metabolites . These adjustments can improve ovulation disorders, particularly in conditions like polycystic ovary syndrome (PCOS) .

Pharmacokinetics

This compound exhibits high bioavailability and is readily absorbed orally . It undergoes metabolism in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The metabolites of this compound include 4-Hydroxyclomiphene and 4-Hydroxy-N-desethylclomiphene . The elimination half-life of the active metabolites ranges from 13 to 37 hours . The compound is primarily excreted in feces, with some also eliminated in urine .

Result of Action

The action of this compound leads to molecular and cellular effects that stimulate ovulation. It increases the mRNA expression of genes involved in apoptosis, such as Bax and SOD-2 . This modulation of gene expression suggests that this compound may have direct effects on cumulus cells beyond its known mechanisms of action .

Action Environment

For instance, the presence of conditions like PCOS can impact the effectiveness of this compound in inducing ovulation .

Safety and Hazards

Clomiphene Citrate should be used with caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clomiphene-d5 Citrate involves the incorporation of deuterium into the Enclomiphene Citrate molecule This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of citric acid monohydrate as a reactant is common in the final steps to form the citrate salt .

Chemical Reactions Analysis

Types of Reactions: Clomiphene-d5 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and hydroxyl groups are employed under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Enclomiphene Citrate
  • Zuclomiphene Citrate
  • Tamoxifen
  • Raloxifene

Comparison: Clomiphene-d5 Citrate is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike Tamoxifen and Raloxifene, which are also selective estrogen receptor modulators, this compound is primarily used in research settings rather than clinical treatments. Enclomiphene Citrate and Zuclomiphene Citrate are its closest analogs, with Enclomiphene being the more potent isomer responsible for inducing follicular development .

Properties

IUPAC Name

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-FKBJCHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747368
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217200-17-3
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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